R: CL

Organic Synthesis Protecting Group Chemistry Low‑Temperature Reactions

Standard trityl chloride requires pre-melting above 100°C, risking thermal degradation of sensitive alcohols, amines, and thiols. R: CL (CAS 128092-74-0) overcomes this bottleneck with a 40°C melting-point depression (mp 69.2-71.6°C), enabling direct tritylation at or below 0°C without pre-melting. • Reacts at ≤0°C; eliminates pre-melting steps, preserving heat-labile functional groups. • +0.28 LogP unit advantage over trityl chloride improves organic-phase partitioning in biphasic systems. • -20°C storage ensures electrophilic reactivity is maintained for consistent low-temperature kinetics.

Molecular Formula C7H4BrFO2
Molecular Weight 0
CAS No. 128092-74-0
Cat. No. B1178298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR: CL
CAS128092-74-0
Molecular FormulaC7H4BrFO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R: CL – Fluorinated Trityl Chloride Derivative


R: CL, formally 1-(chloro(3-fluorophenyl)(phenyl)methyl)-2-fluorobenzene, is a triarylmethyl chloride derivative belonging to the trityl chloride class of protecting-group reagents. Its molecular structure features two differentially positioned fluorine substituents on the peripheral aromatic rings, yielding the formula C₁₉H₁₃ClF₂ and a molecular weight of 314.76 g·mol⁻¹ . The compound exhibits a melting point of 69.2–71.6 °C and a predicted LogP of 5.50, properties that distinguish it from the parent triphenylmethyl chloride scaffold .

Why R: CL Cannot Be Replaced by Trityl Chloride


Trityl chloride (triphenylmethyl chloride) has been the standard reagent for introducing the trityl protecting group for decades, but its physical properties—a melting point >100 °C and room‑temperature storage stability—impose handling constraints and limit reactivity in low‑temperature or acid‑sensitive protocols [1]. Conversely, mono‑fluorinated trityl chloride analogs show intermediate behavior that often fails to deliver the combined lower melting point and enhanced lipophilicity of R: CL. The dual‑fluorine substitution pattern of R: CL produces a distinct thermal profile and solubility character that cannot be reproduced by mixing unsubstituted and mono‑fluorinated analogs, making direct interchange impossible for applications that require precise control over reagent phase behavior and partition coefficients [1].

R: CL vs Trityl Chloride: Performance Comparison


Melting Point Depression for Low‑Temperature Handling

R: CL exhibits a melting point of 69.2–71.6 °C, which is approximately 40 °C lower than that of unsubstituted trityl chloride (109–112 °C) [1]. This large thermal offset allows R: CL to be handled as a liquid or low‑melting solid at temperatures where trityl chloride remains crystalline, thereby eliminating the need for pre‑heating or sonication before reaction setup.

Organic Synthesis Protecting Group Chemistry Low‑Temperature Reactions

Cold‑Storage Requirement and Enhanced Reactivity

Whereas unsubstituted trityl chloride is routinely stored at ambient temperature, R: CL mandates storage at −20 °C to preserve its integrity . This storage constraint is consistent with the greater electrophilicity imparted by the electron‑withdrawing fluorine substituents, which accelerates hydrolysis of the C–Cl bond under ambient conditions.

Reagent Stability Storage Logistics Reactive Derivatization

Enhanced Lipophilicity and Phase Partitioning

The predicted octanol‑water partition coefficient (LogP) of R: CL is 5.50, compared with 5.22 for triphenylmethyl chloride [1]. This 0.28‑unit increase, driven by the two fluorine atoms, translates to a predicted ~90 % greater partition into the organic phase under equilibrium conditions, based on the logarithmic relationship between LogP and partitioning ratio.

Lipophilicity Solubility Engineering Medicinal Chemistry

R: CL Application Scenarios


Low‑Temperature Tritylation of Thermally Labile Substrates

The 40 °C melting‑point depression relative to trityl chloride allows researchers to perform tritylation reactions at or below 0 °C without pre‑melting the reagent, minimizing thermal degradation of heat‑sensitive alcohols, amines, or thiols . This scenario is critical in total synthesis of natural products where functional‑group tolerance is paramount.

Rapid Kinetics for Reactive Derivatization

The mandatory −20 °C storage points to heightened electrophilicity of the central carbon–chlorine bond, suggesting faster tritylation rates at low temperatures compared to unsubstituted trityl chloride . Laboratories designing streamlined, low‑temperature one‑pot procedures may therefore select R: CL specifically to shorten reaction times while maintaining selectivity.

Enhanced Lipophilicity for Biphasic Reactions

In reactions where the trityl reagent must partition preferentially into an organic phase (e.g., liquid–liquid biphasic catalysis or solid‑phase peptide synthesis), the 0.28 LogP unit advantage of R: CL over trityl chloride can improve phase transfer efficiency and reduce reagent loss to the aqueous phase . Predicted partitioning data support its use when ortho‑fluorinated derivatives are needed for tailored solubility profiles.

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